molecular formula C17H14N2O2 B2445197 N-[4-(5-Methyl-1,3-benzoxazol-2-yl)phenyl]prop-2-enamide CAS No. 93323-54-7

N-[4-(5-Methyl-1,3-benzoxazol-2-yl)phenyl]prop-2-enamide

Cat. No.: B2445197
CAS No.: 93323-54-7
M. Wt: 278.311
InChI Key: BTIBNTFCOIFJDI-UHFFFAOYSA-N
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Description

N-[4-(5-Methyl-1,3-benzoxazol-2-yl)phenyl]prop-2-enamide is a compound that belongs to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring.

Preparation Methods

The synthesis of N-[4-(5-Methyl-1,3-benzoxazol-2-yl)phenyl]prop-2-enamide typically involves the cyclization of 2-aminophenol with various aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts. Common catalysts used include nanocatalysts, metal catalysts, and ionic liquid catalysts . Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

N-[4-(5-Methyl-1,3-benzoxazol-2-yl)phenyl]prop-2-enamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

N-[4-(5-Methyl-1,3-benzoxazol-2-yl)phenyl]prop-2-enamide has a wide range of scientific research applications, including:

Comparison with Similar Compounds

N-[4-(5-Methyl-1,3-benzoxazol-2-yl)phenyl]prop-2-enamide can be compared with other benzoxazole derivatives, such as:

The uniqueness of this compound lies in its specific structural features and the resulting biological activities, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O2/c1-3-16(20)18-13-7-5-12(6-8-13)17-19-14-10-11(2)4-9-15(14)21-17/h3-10H,1H2,2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTIBNTFCOIFJDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)NC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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